Cas no 897481-75-3 (2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one)

2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-(4-chlorophenyl)sulfanyl-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
- 2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one
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- インチ: 1S/C19H17ClFN3OS2/c20-13-4-6-14(7-5-13)26-12-17(25)23-8-10-24(11-9-23)19-22-18-15(21)2-1-3-16(18)27-19/h1-7H,8-12H2
- InChIKey: YIRZFDFLNGSGSN-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCN(C2=NC3=C(F)C=CC=C3S2)CC1)CSC1=CC=C(Cl)C=C1
2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2609-2053-75mg |
2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897481-75-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2609-2053-1mg |
2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897481-75-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2609-2053-30mg |
2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897481-75-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2609-2053-20mg |
2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897481-75-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2609-2053-5mg |
2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897481-75-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2609-2053-3mg |
2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897481-75-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2609-2053-40mg |
2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897481-75-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2609-2053-2μmol |
2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897481-75-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2609-2053-10mg |
2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897481-75-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2609-2053-4mg |
2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one |
897481-75-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 897481-75-3 and Product Name: 2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one
Compound with the CAS number 897481-75-3 and the product name 2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple pharmacophoric groups, including a 4-chlorophenylsulfanyl moiety and a 4-fluoro-1,3-benzothiazol-2-yl substituent, makes it a promising candidate for further exploration in the design of novel therapeutic agents.
The molecular framework of this compound is strategically designed to interact with biological targets in a highly specific manner. The sulfanyl group at the 2-position of the piperazine ring enhances its solubility and bioavailability, while the fluoro-substituent on the benzothiazole ring improves metabolic stability and binding affinity. These features are critical for optimizing pharmacokinetic profiles, which are essential for successful drug candidates. Recent studies have highlighted the importance of such structural motifs in enhancing drug efficacy and minimizing side effects.
In the context of contemporary pharmaceutical research, compounds like this one are being extensively studied for their potential in treating a variety of diseases. The 4-chlorophenylsulfanyl group is known to exhibit strong binding interactions with enzymes and receptors, making it a valuable component in the development of inhibitors. Similarly, the 4-fluoro-1,3-benzothiazol-2-yl moiety has been shown to modulate neurotransmitter activity, which is particularly relevant in neuropharmacology. These properties make the compound a versatile tool for researchers exploring new therapeutic pathways.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to fine-tune structures like this one for optimal biological activity. The integration of machine learning algorithms has further accelerated the discovery process by identifying novel analogs with enhanced properties. This compound serves as an excellent example of how computational methods can be leveraged to design molecules with tailored functionalities.
The synthesis of 2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one involves multi-step organic transformations that require meticulous optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, cyclization processes, and protection-deprotection steps. Each step must be carefully controlled to avoid unwanted side products that could compromise the compound's integrity. Advances in synthetic methodologies have recently enabled more efficient routes to complex molecules like this one, reducing both cost and environmental impact.
Evaluation of this compound's biological activity has revealed promising results in preclinical studies. Its interaction with target proteins suggests potential therapeutic benefits in areas such as central nervous system disorders and inflammatory conditions. The sulfanyl-piperazine core has been particularly noted for its ability to modulate receptor activity without significant off-target effects. Additionally, the fluoro-benzothiazole moiety contributes to enhanced binding affinity, which is crucial for developing drugs with prolonged duration of action.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Their incorporation into molecular structures often leads to improved pharmacological properties due to their ability to influence electronic distributions and metabolic stability. In the case of 2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one, the fluorine atom at the 4-position of the benzothiazole ring plays a critical role in determining its overall efficacy. Recent literature highlights several examples where fluorinated compounds have demonstrated superior performance compared to their non-fluorinated counterparts.
Future directions for research on this compound include exploring its potential as a lead molecule for drug development programs. By systematically modifying its structure through medicinal chemistry approaches, researchers aim to identify derivatives with even greater potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits for patients worldwide.
The broader implications of such research extend beyond individual compounds; they contribute to our fundamental understanding of how molecular structure influences biological activity. This knowledge is invaluable for guiding future drug discovery efforts and ensuring that new therapies meet stringent safety and efficacy standards. As our understanding of complex biological systems continues to evolve, compounds like 2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-y)l piperazin - 1 - ylethan - 1 - one will play a pivotal role in shaping the next generation of medicines.
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